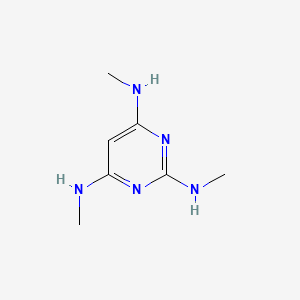
N~2~,N~4~,N~6~-Trimethylpyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~4~,N~6~-Trimethylpyrimidine-2,4,6-triamine is a chemical compound belonging to the class of pyrimidine derivatives. This compound is characterized by the presence of three methyl groups attached to the nitrogen atoms at positions 2, 4, and 6 of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of N2,N~4~,N~6~-Trimethylpyrimidine-2,4,6-triamine typically involves the sequential substitution of the chlorides of cyanuric chloride by O-, N-, and S-centered nucleophiles . This method allows for the introduction of various substituents at the 2, 4, and 6 positions of the pyrimidine ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N~2~,N~4~,N~6~-Trimethylpyrimidine-2,4,6-triamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~2~,N~4~,N~6~-Trimethylpyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of N2,N~4~,N~6~-Trimethylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N~2~,N~4~,N~6~-Trimethylpyrimidine-2,4,6-triamine can be compared with other similar compounds, such as:
2,4,6-Triaminopyrimidine: This compound has similar structural features but lacks the methyl groups at the nitrogen atoms.
N~2~,N~4~,N~6~-Tridodecyl-1,3,5-triazine-2,4,6-triamine: This compound has longer alkyl chains attached to the nitrogen atoms, leading to different chemical and physical properties
Properties
CAS No. |
56797-20-7 |
|---|---|
Molecular Formula |
C7H13N5 |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-N,4-N,6-N-trimethylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C7H13N5/c1-8-5-4-6(9-2)12-7(10-3)11-5/h4H,1-3H3,(H3,8,9,10,11,12) |
InChI Key |
JVAZXQJDDIGBHW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NC(=N1)NC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















